molecular formula C10H13N3O B2923004 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018165-82-6

4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2923004
CAS No.: 1018165-82-6
M. Wt: 191.234
InChI Key: YYCBBQKLZAWUFU-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6(7H)-one family. This scaffold is characterized by a fused pyrazole-pyridine ring system with a ketone group at position 6 and substituents at positions 2 (propyl) and 4 (methyl). Its synthesis typically involves multicomponent reactions (MCRs) using accessible reagents such as aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous polyethylene glycol (PEG-400) at 90°C, yielding derivatives in 15 minutes with good efficiency and recyclability . The method is environmentally friendly, avoiding toxic solvents and enabling PEG-400 reuse for multiple cycles .

The compound’s structural features, including the methyl and propyl substituents, influence its physicochemical properties (e.g., solubility, crystallinity) and biological interactions. For instance, IR spectra confirm the presence of NH (3203–3160 cm⁻¹) and C=O (1650 cm⁻¹) groups, while melting points exceed 300°C, indicating high thermal stability .

Properties

IUPAC Name

4-methyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-4-13-6-8-7(2)5-9(14)11-10(8)12-13/h5-6H,3-4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCBBQKLZAWUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=O)NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-propyl-1H-pyrazole-3-carboxylic acid with a suitable amine in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridin-6(7H)-one derivatives exhibit diverse biological and chemical profiles depending on substituents and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Properties/Bioactivity References
4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-propyl, 4-methyl PEG-400-mediated MCR (aldehyde, Meldrum’s acid, pyrazol-5-amine) High thermal stability (>300°C); potential antimicrobial activity inferred from structural analogs
4-Aryl-3-methyl derivatives (e.g., 4a) 4-aryl (e.g., p-tolyl), 3-methyl Sonochemical synthesis in aqueous media Antimicrobial activity against E. coli, S. aureus (MIC: 12.5–50 µg/mL)
Coumarin-fused pyrazolo[3,4-b]pyridin-6(7H)-ones Coumarin ring fused at pyridine position Knoevenagel/Michael addition cyclization Enhanced fluorescence; potential anticancer applications
1,2,3-Triazole-linked derivatives (e.g., 84a–l) Triazole moiety at position 1 Cu-catalyzed azide-alkyne cycloaddition Antifungal activity (C. albicans inhibition zone: 12.3–16.3 mm; MIC: 8–32 µg/mL)
Fluorinated analogs (e.g., 3-iodo-5-(trifluoromethyl)) Fluorine/trifluoromethyl groups Halogenation/fluorination reactions Improved metabolic stability; discontinued due to synthesis challenges

Key Findings :

Antimicrobial Activity :

  • 1,2,3-Triazole-linked derivatives (e.g., 84a–l) show broad-spectrum antifungal activity, with MIC values comparable to amphotericin-B (standard drug) against Candida albicans and Saccharomyces cerevisiae .
  • 4-Aryl-3-methyl derivatives exhibit moderate antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Synthetic Efficiency :

  • PEG-400-based synthesis of 4-methyl-2-propyl derivatives offers advantages in yield (75–90%) and eco-friendliness over traditional methods requiring toxic solvents .
  • Coumarin-fused derivatives require multistep diastereoselective synthesis, limiting scalability compared to MCR approaches .

Structural Impact on Bioactivity :

  • Fluorinated analogs, though metabolically stable, face synthesis discontinuation due to complex halogenation steps and cost .
  • The 4-methyl-2-propyl variant’s bulky substituents may enhance binding to hydrophobic pockets in proteins, as suggested by its interaction with bovine serum albumin (BSA) via hydrophobic forces .

Thermodynamic Stability :

  • Derivatives with electron-withdrawing groups (e.g., nitro in NPPO) exhibit dynamic fluorescence quenching with BSA, indicating strong binding (distance: 2.72 nm) .

Biological Activity

4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, making it a promising candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the cyclization of precursors such as 4-methyl-2-propyl-1H-pyrazole-3-carboxylic acid with suitable amines under specific conditions. Common solvents include dichloromethane or ethanol, with reaction temperatures maintained between 50-80°C to facilitate cyclization .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit cell proliferation in different cancer cell lines. For example, it demonstrated cytotoxic effects with IC50 values in the micromolar range against several human cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast)3.79
SF-268 (Brain)12.50
NCI-H460 (Lung)42.30

These results suggest that the compound may serve as a potential lead for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways critical for cell proliferation and survival . Additionally, it may influence apoptotic pathways, promoting cell death in cancer cells.

Other Biological Activities

Beyond its anticancer properties, this compound has also been studied for other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation through various biochemical pathways.
  • Antimicrobial : Shows efficacy against certain bacterial strains, suggesting possible applications in treating infections.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolopyridine derivatives similar to this compound. For instance:

  • Study on Kinase Inhibition : A derivative was found to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, showcasing its potential in targeting specific cancer pathways .
  • Cytotoxicity Evaluation : Various derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects and supporting the development of targeted therapies .

Q & A

Q. What are efficient synthetic routes for 4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using aldehydes, Meldrum’s acid, and substituted pyrazol-amines. Key methods include:
  • PEG-400-mediated synthesis : Reacting aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400 at 90°C for 15 minutes yields pyrazolo[3,4-b]pyridin-6(7H)-ones with high recyclability of the solvent .
  • Fe+3@K10-catalyzed "on water" synthesis : This eco-friendly method uses montmorillonite K10 clay-supported iron catalyst under solvent-free conditions, achieving high yields (85–92%) with minimal environmental impact .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Post-synthesis characterization involves:
  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. FT-IR identifies carbonyl (C=O) and amine (N–H) functional groups .
  • Chromatographic validation : HPLC or TLC with ethyl acetate/hexane (3:7) ensures purity, while mass spectrometry (HRMS) confirms molecular weight .

Q. What are the standard protocols for evaluating the biological activity of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

  • Methodological Answer :
  • Antimicrobial assays : Conduct disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are calculated using serial dilutions (1–256 µg/mL) .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC50_{50} values, ensuring selectivity between microbial and mammalian cells .

Advanced Research Questions

Q. How can regioselectivity be controlled in pyrazolo[3,4-b]pyridin-6(7H)-one synthesis?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalyst design : Proline-based catalysts promote asymmetric induction in three-component reactions, favoring 4-substituted derivatives over 5-substituted isomers .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, directing substituents to the 3-position. Non-polar solvents (e.g., toluene) favor 2-substitution .

Q. How do reaction conditions impact the scalability of pyrazolo[3,4-b]pyridin-6(7H)-one synthesis?

  • Methodological Answer : Scalability challenges include:
  • Temperature optimization : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes, improving throughput .
  • Catalyst loading : Reducing Fe+3@K10 catalyst from 10 mol% to 5 mol% maintains >85% yield while minimizing metal contamination .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

  • Methodological Answer : Address discrepancies via:
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. propyl groups) to isolate pharmacophores responsible for activity .
  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) to eliminate variability in MIC reporting .

Q. How are crystalline forms of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives analyzed for pharmaceutical applications?

  • Methodological Answer : Polymorph screening involves:
  • X-ray diffraction (XRD) : Resolve crystal packing using single-crystal XRD. Compare experimental patterns with simulated Mercury CSD data .
  • Thermal analysis : DSC identifies melting points and phase transitions (e.g., enantiotropic vs. monotropic) to assess stability .

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